molecular formula C6H7O7- B1229214 3,4-Dicarboxy-3-hydroxybutanoate

3,4-Dicarboxy-3-hydroxybutanoate

Cat. No. B1229214
M. Wt: 191.12 g/mol
InChI Key: KRKNYBCHXYNGOX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dicarboxy-3-hydroxybutanoate is a citrate(1-) that is the conjugate acid of 2-(carboxymethyl)-2-hydroxysuccinate. It is a conjugate acid of a 3-carboxy-3-hydroxypentanedioate and a 2-(carboxymethyl)-2-hydroxysuccinate. It is a tautomer of a 3-carboxy-2-(carboxymethyl)-2-hydroxypropanoate.

Scientific Research Applications

Polyhydroxyalkanoates in Tissue Engineering

Polyhydroxyalkanoates (PHA), including variants like poly 3-hydroxybutyrate (PHB) and poly 4-hydroxybutyrate (P4HB), are being explored for their potential in tissue engineering. PHAs are recognized for their biodegradability and thermoprocessability, making them suitable for various medical devices and tissue engineering applications. These materials have been used to develop devices such as sutures, cardiovascular patches, orthopedic pins, and wound dressings. The versatility in PHA compositions allows for favorable mechanical properties, biocompatibility, and degradation times, tailored to specific physiological conditions, making them a bright prospect for future medical applications (Chen & Wu, 2005).

Inclusion Complexes and Thermodynamic Studies

Studies on the inclusion complexes of (R)-3-hydroxybutanoic acid dimers with β-cyclodextrin (β-CD) reveal important insights into the complexation process. NMR spectroscopy indicates a 1:1 stoichiometry for the complexation, with thermodynamic analysis showing that complex formation is enthalpically favorable but entropically unfavorable. The analysis demonstrates that Dimer 1, with two hydroxy groups, forms hydrogen bonds more frequently with β-CD compared to Dimer 2, which has only one hydroxy group. This research provides a foundational understanding of the interaction between these compounds and β-CD, opening avenues for further exploration in various scientific fields (Li & Toh, 2002).

Conversion of Tetrose Sugars to Novel α‐Hydroxy Acid Platform Molecules

The conversion of tetroses like erythrulose and erythrose into new four-carbon-backbone α‐Hydroxy acids (AHAs) demonstrates the catalytic activity of soluble tin metal salts. This synthesis pathway could pave the way for the use of these AHAs in the production of new polyester plastics. The detailed reaction pathway, elucidated through in-situ NMR studies and deuterium labeling experiments, provides valuable insights into the mechanistic aspects of this conversion, indicating potential industrial and pharmaceutical applications (Dusselier et al., 2013).

Environmentally Benign CO2-Based Copolymers

Research into the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) from racemic-tert-butyl 3,4-epoxybutanoate and CO2 using bifunctional cobalt(III) salen catalysts represents a significant advancement in the development of degradable polycarbonates derived from dihydroxybutyric acid. This process results in copolymers with high carbonate linkages, head-to-tail regioselectivity, and desirable thermal properties. Additionally, the full degradation of these copolymers in the presence of strong base or under certain conditions results in the formation of biomasses, highlighting their potential as biodegradable materials and drug delivery carriers (Tsai et al., 2016).

properties

IUPAC Name

3-carboxy-3,5-dihydroxy-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7O7-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dicarboxy-3-hydroxybutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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